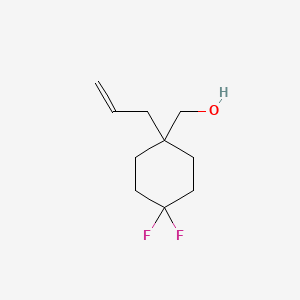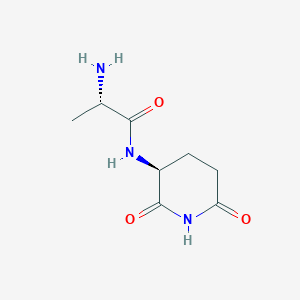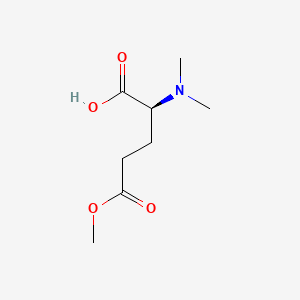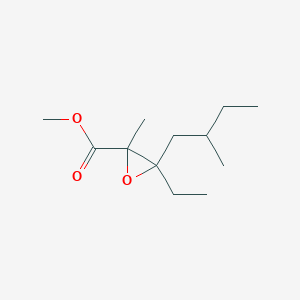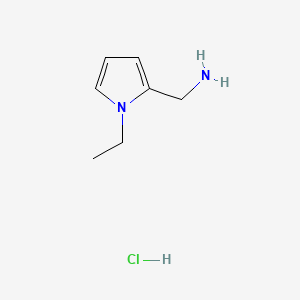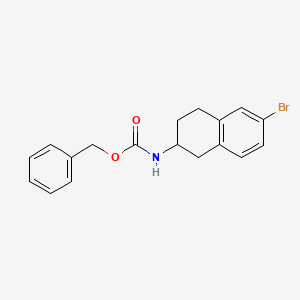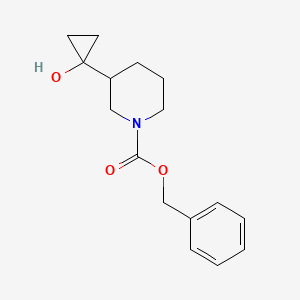
Tert-butyl 3-allylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-allylpiperidine-1-carboxylate: is an organic compound that belongs to the piperidine family It is characterized by the presence of a tert-butyl group, an allyl group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-allylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride in anhydrous tetrahydrofuran. This reaction yields tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield . The Mitsunobu reaction of the latter with formic or benzoic acid, followed by alkaline hydrolysis, affords the corresponding trans (3R,4R) isomers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 3-allylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxyl derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: L-selectride in anhydrous tetrahydrofuran is commonly used for reduction reactions.
Substitution: Mitsunobu reagents, such as diethyl azodicarboxylate (DEAD) and triphenylphosphine, are used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Tert-butyl 3-allylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of tert-butyl 3-allylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological targets. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
- Tert-butyl 3-oxopiperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl ®-3-aminopiperidine-1-carboxylate
Comparison: For example, tert-butyl 3-oxopiperidine-1-carboxylate lacks the allyl group, resulting in different chemical properties and reactivity . Similarly, tert-butyl 4-(phenylamino)piperidine-1-carboxylate and tert-butyl ®-3-aminopiperidine-1-carboxylate have different substituents, leading to variations in their chemical behavior and applications .
Propriétés
Formule moléculaire |
C13H23NO2 |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
tert-butyl 3-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-5-7-11-8-6-9-14(10-11)12(15)16-13(2,3)4/h5,11H,1,6-10H2,2-4H3 |
Clé InChI |
RHPQWZUOGWVYEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)


